![molecular formula C17H14ClFN4S B4657520 N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4657520.png)
N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of a protein called PDK1, which is involved in the regulation of cell growth and survival.
Mechanism of Action
PDK1 is a protein kinase that is involved in the regulation of cell growth and survival. It activates several other protein kinases, including AKT and S6K, which are involved in cell growth and survival pathways. N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea inhibits the activity of PDK1 by binding to a specific site on the protein, preventing it from activating downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of PDK1 activity by N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. In addition, N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in lab experiments is that it specifically targets PDK1, which is involved in the regulation of cell growth and survival. This makes it a potentially useful tool for studying the role of PDK1 in cancer and other diseases. However, one limitation of using N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea. One area of interest is the development of more potent and selective inhibitors of PDK1. Another area of interest is the investigation of the role of PDK1 in other diseases, such as diabetes and cardiovascular disease. Finally, clinical trials will be necessary to determine the safety and efficacy of N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in humans, and to determine its potential use in cancer therapy.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the activity of PDK1, which is involved in the regulation of cell growth and survival. Inhibition of PDK1 activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4S/c18-13-2-1-3-15(10-13)20-17(24)21-16-8-9-23(22-16)11-12-4-6-14(19)7-5-12/h1-10H,11H2,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFHAJYHYXFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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